molecular formula C11H9NO4 B13498226 3-Acetylamino-benzofuran-2-carboxylic acid CAS No. 54802-13-0

3-Acetylamino-benzofuran-2-carboxylic acid

Cat. No.: B13498226
CAS No.: 54802-13-0
M. Wt: 219.19 g/mol
InChI Key: DQAIPQYBAJTEBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylamino-benzofuran-2-carboxylic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetylamino and carboxylic acid functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent acetylation and carboxylation steps are carried out to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as palladium or copper, to facilitate the cyclization and functionalization reactions. Additionally, advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Acetylamino-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Mechanism of Action

The mechanism of action of 3-Acetylamino-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound’s antibacterial properties could be due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylamino-benzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetylamino and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

Properties

CAS No.

54802-13-0

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

3-acetamido-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-6(13)12-9-7-4-2-3-5-8(7)16-10(9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

DQAIPQYBAJTEBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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